Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide
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Overview
Description
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazolinyl moiety, the azo linkage, and the hydrazide group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce the azo linkage to form amines.
Substitution: This reaction can occur at different positions on the benzene ring or other parts of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazolinone derivatives, while reduction may produce amines .
Scientific Research Applications
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: It may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a component in various industrial processes .
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinyl derivatives and azo compounds. Examples are:
- 2-methyl-4-oxo-3(4H)-quinazolinyl derivatives
- Azo compounds with different substituents on the benzene ring .
Uniqueness
What sets Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, (phenylmethylene)hydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
127786-18-9 |
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Molecular Formula |
C30H23N7O2 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-[[(Z)-N-(2-methyl-4-oxoquinazolin-3-yl)-C-phenylcarbonimidoyl]diazenyl]benzamide |
InChI |
InChI=1S/C30H23N7O2/c1-21-32-27-15-9-8-14-26(27)30(39)37(21)36-28(23-12-6-3-7-13-23)34-33-25-18-16-24(17-19-25)29(38)35-31-20-22-10-4-2-5-11-22/h2-20H,1H3,(H,35,38)/b31-20+,34-33?,36-28- |
InChI Key |
CWBNJGHAPCGVOK-XNLVTFMISA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CC=C3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5 |
Origin of Product |
United States |
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